molecular formula C19H19N3O2 B2972501 2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]indolizine CAS No. 2034470-87-4

2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]indolizine

Cat. No.: B2972501
CAS No.: 2034470-87-4
M. Wt: 321.38
InChI Key: BEQSRGQKORNQMW-UHFFFAOYSA-N
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Description

2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]indolizine is a complex organic compound that features a unique combination of indolizine, piperidine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]indolizine typically involves multi-step reactions starting from readily available precursors. One common approach is to first synthesize the piperidine and pyridine intermediates, followed by their coupling with the indolizine core. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scaling up, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]indolizine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]indolizine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]indolizine exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]indolizine is unique due to its combination of three distinct moieties, which imparts specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

indolizin-2-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-19(15-13-16-3-1-2-10-22(16)14-15)21-11-6-18(7-12-21)24-17-4-8-20-9-5-17/h1-5,8-10,13-14,18H,6-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQSRGQKORNQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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